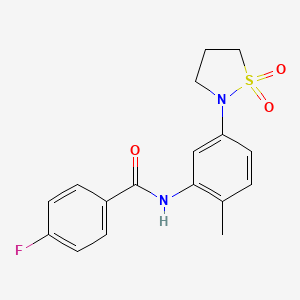

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-4-fluorobenzamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-4-fluorobenzamide is a useful research compound. Its molecular formula is C17H17FN2O3S and its molecular weight is 348.39. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-4-fluorobenzamide is a synthetic organic compound that has garnered interest due to its complex structure and potential biological activities. Despite this interest, comprehensive studies detailing its biological activity remain limited. This article synthesizes available data and insights into the compound's biological activity, potential applications, and areas for further research.

Chemical Structure and Properties

The compound's IUPAC name is N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methylphenyl]-4-fluorobenzamide, with a molecular formula of C17H17FN2O3S and a molecular weight of 348.39 g/mol. The presence of functional groups such as the isothiazolidine core and fluorobenzamide moiety contributes to its unique chemical reactivity and potential biological interactions.

| Property | Value |

|---|---|

| IUPAC Name | N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methylphenyl]-4-fluorobenzamide |

| Molecular Formula | C17H17FN2O3S |

| Molecular Weight | 348.39 g/mol |

| Purity | Typically 95% |

Antitumor Activity

Preliminary studies suggest that compounds with structural similarities to this compound exhibit antitumor properties. For instance, derivatives containing similar functional groups have shown promising results in inhibiting tumor growth in various cancer cell lines. Specifically, studies have indicated that compounds featuring dioxidoisothiazolidine moieties may interact with cellular pathways involved in tumor proliferation and survival .

Enzyme Interaction

The compound is hypothesized to interact with specific enzymes and receptors within the body. Such interactions could modulate biological pathways that are crucial for maintaining cellular homeostasis or combating diseases. Although direct evidence for this compound's mechanism of action is lacking, it is suggested that its structural characteristics may allow it to bind to proteins involved in signal transduction pathways.

Case Studies and Research Findings

While there are no extensive case studies specifically focusing on this compound, related compounds have been evaluated for their biological effects:

- Antitumor Studies : Compounds similar in structure have been tested against various human lung cancer cell lines (e.g., A549, HCC827). Results indicate varying degrees of cytotoxicity and the potential for further optimization to enhance selectivity towards cancer cells while minimizing effects on normal cells .

- Enzyme Binding Studies : Research indicates that structurally related compounds may bind preferentially to certain enzymes or receptors. Techniques such as surface plasmon resonance could be utilized to explore binding affinities of this compound in future studies.

Future Research Directions

Given the limited current understanding of this compound's biological activity, several avenues for future research can be proposed:

- Mechanistic Studies : Investigating the specific mechanisms through which this compound interacts with biological targets will provide insights into its therapeutic potential.

- In Vivo Studies : Conducting animal studies could help assess the pharmacokinetics and pharmacodynamics of the compound.

- Structure-Activity Relationship (SAR) Analysis : Systematic modification of the compound's structure could identify more potent derivatives with enhanced specificity for desired biological targets.

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-4-fluorobenzamide, and how can reaction conditions be optimized?

- Methodology : The synthesis typically involves multi-step reactions:

Amide coupling : React 4-fluorobenzoic acid derivatives with 5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylaniline using coupling reagents like DCC/HOBt (as in analogous benzamide syntheses) .

Functional group introduction : The dioxidoisothiazolidin moiety is introduced via cyclization of sulfonamide precursors under controlled pH and temperature .

- Optimization : Use polar aprotic solvents (e.g., DMF), maintain temperatures between 0–25°C during coupling, and monitor reaction progress via TLC or HPLC. Adjust stoichiometry to minimize side products .

Q. How can spectroscopic techniques (NMR, IR) be employed to confirm the structure of this compound?

- Methodology :

- ¹H-NMR : Key signals include:

- Aromatic protons from the 4-fluorobenzamide group (δ 7.2–8.0 ppm, split due to fluorine coupling).

- Methyl protons on the phenyl ring (δ ~2.3 ppm, singlet).

- Isothiazolidine ring protons (δ 3.0–4.0 ppm, multiplet) .

- IR : Confirm amide C=O stretch (~1650 cm⁻¹), S=O stretches (~1150 and 1350 cm⁻¹), and aromatic C-F (~1220 cm⁻¹) .

Q. What preliminary biological assays are suitable for evaluating this compound’s activity?

- Methodology :

- Enzyme inhibition : Test against kinases or proteases (e.g., CDK2) using fluorescence-based assays (λex 340 nm, λem 380 nm) at pH 5–7 and 25°C .

- Cellular assays : Screen for cytotoxicity in cancer cell lines (e.g., MTT assay) with IC₅₀ determination. Include controls for solvent effects (e.g., DMSO ≤0.1%) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data caused by substituent variations in analogous compounds?

- Methodology :

- SAR analysis : Compare the methyl group (2-methylphenyl) vs. methoxy (2-methoxyphenyl) analogs. The methyl group may enhance hydrophobic interactions but reduce solubility, affecting bioavailability .

- Computational modeling : Use docking studies (e.g., AutoDock Vina) to predict binding affinities to targets like CDK2. Validate with mutagenesis or crystallography (SHELX-refined structures) .

Q. What strategies improve the compound’s metabolic stability without compromising target affinity?

- Methodology :

- Isosteric replacement : Substitute the fluorine atom with bioisosteres (e.g., trifluoromethyl) to enhance stability.

- Prodrug design : Mask the amide group with enzymatically cleavable protectors (e.g., acetyl) to improve oral bioavailability .

Q. How do solvent and pH influence fluorescence properties during spectroscopic analysis?

- Methodology :

- Solvent screening : Test in DMSO, ethanol, and aqueous buffers. Polar solvents enhance fluorescence intensity due to reduced quenching .

- pH optimization : Fluorescence peaks at pH 5 (consistent with benzamide analogs). Use phosphate or acetate buffers for stability .

Q. Critical Notes

属性

IUPAC Name |

N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methylphenyl]-4-fluorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17FN2O3S/c1-12-3-8-15(20-9-2-10-24(20,22)23)11-16(12)19-17(21)13-4-6-14(18)7-5-13/h3-8,11H,2,9-10H2,1H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYKUVEJEURURNW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2CCCS2(=O)=O)NC(=O)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17FN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。